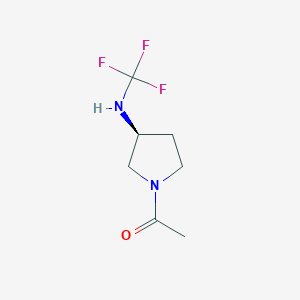
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a trifluoromethylamino group and an ethanone moiety, which contributes to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Trifluoromethylamino Group: The trifluoromethylamino group can be introduced via nucleophilic substitution reactions using trifluoromethylamine as a reagent.
Attachment of the Ethanone Moiety: The ethanone group can be attached through acylation reactions, often using acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The trifluoromethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity.
相似化合物的比较
Similar Compounds
®-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone: The enantiomer of the compound, with different stereochemistry.
1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)propanone: A similar compound with a propanone moiety instead of ethanone.
1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)butanone: A similar compound with a butanone moiety.
Uniqueness
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone is unique due to its specific stereochemistry and the presence of the trifluoromethylamino group, which imparts distinct chemical and biological properties
属性
分子式 |
C7H11F3N2O |
|---|---|
分子量 |
196.17 g/mol |
IUPAC 名称 |
1-[(3S)-3-(trifluoromethylamino)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C7H11F3N2O/c1-5(13)12-3-2-6(4-12)11-7(8,9)10/h6,11H,2-4H2,1H3/t6-/m0/s1 |
InChI 键 |
OUGLSLAGKBIVSV-LURJTMIESA-N |
手性 SMILES |
CC(=O)N1CC[C@@H](C1)NC(F)(F)F |
规范 SMILES |
CC(=O)N1CCC(C1)NC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



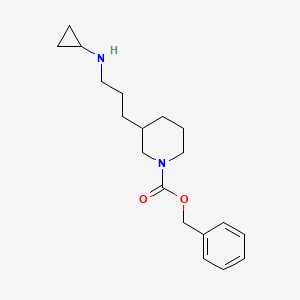

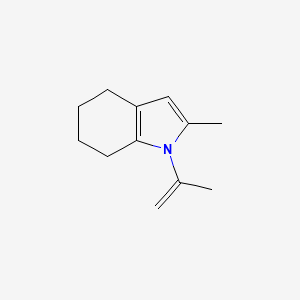
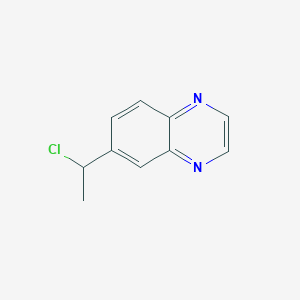
![6-Bromo-3-methyl-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B13972752.png)

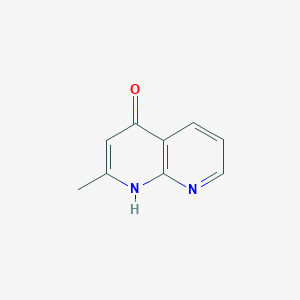
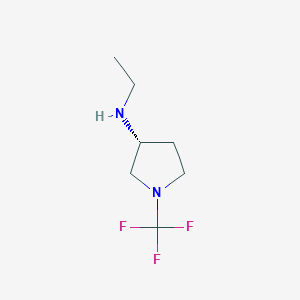
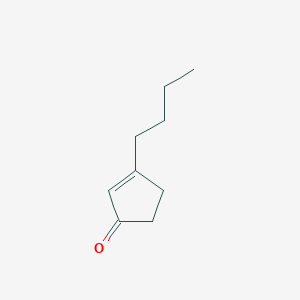
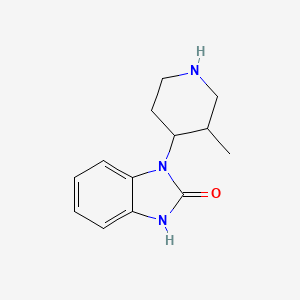

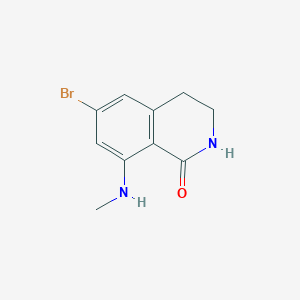
![1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine](/img/structure/B13972805.png)
